2-Thienyllithium

Descripción general

Descripción

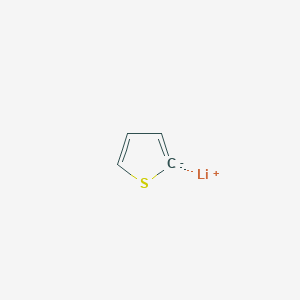

2-Thienyllithium is an organolithium compound characterized by the presence of a thiophene ring bonded to a lithium ion. It has the molecular formula C4H3LiS and a molar mass of 90.07 g/mol . This compound is known for its strong nucleophilicity and basicity, making it a valuable reagent in organic synthesis .

Métodos De Preparación

2-Thienyllithium is typically synthesized through the reaction of thiophene with an organolithium reagent such as n-butyllithium. The reaction is carried out in an anhydrous environment, often using tetrahydrofuran (THF) as a solvent . The process involves the following steps:

Reaction Setup: A three-necked flask is charged with THF and thiophene, and the mixture is cooled to -40°C under a nitrogen atmosphere.

Addition of n-Butyllithium: n-Butyllithium is added dropwise while maintaining the temperature between -30°C and -20°C.

Formation of this compound: The mixture is stirred for an hour, then cooled to -70°C, and sulfur is added to complete the reaction.

Industrial production methods for this compound are similar but scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the product .

Análisis De Reacciones Químicas

2-Thienyllithium undergoes various types of chemical reactions, including:

Nucleophilic Substitution: It reacts with electrophiles such as alkyl halides to form substituted thiophenes.

Cross-Coupling Reactions: It can participate in transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, to form carbon-carbon bonds.

Chelation: This compound can form chelated complexes with certain ligands, affecting its reactivity and selectivity.

Common reagents used in these reactions include alkyl halides, copper(I) cyanide, and various transition metal catalysts. The major products formed are typically substituted thiophenes and other heterocyclic compounds .

Aplicaciones Científicas De Investigación

Organic Synthesis

2-Thienyllithium is widely used as a nucleophile in various organic reactions:

- Carbon-Carbon Bond Formation : It readily reacts with electrophiles to form new carbon-carbon bonds, facilitating the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. For instance, it can be employed in the synthesis of thiophene-containing compounds that are prevalent in biologically active substances .

- Alkylation and Arylation : The compound has been utilized in alkylation and arylation reactions, demonstrating high selectivity and yield under optimized conditions. A notable study showed that this compound could couple with aryl bromides effectively at room temperature without the need for solvents .

Material Science

This compound plays a significant role in the development of conducting polymers:

- Conjugated Polymers : It serves as a building block for synthesizing conjugated polymers with unique electrical and optical properties. These polymers are essential for applications in organic light-emitting diodes (OLEDs), organic solar cells, and field-effect transistors .

- Chemical Vapor Deposition : The compound can be used in chemical vapor deposition techniques to create thin films of thiophene-based materials suitable for electronic devices and sensors .

Synthesis of Biologically Active Compounds

A study demonstrated the use of this compound in synthesizing a ligand for melanin-concentrating hormone receptors involved in treating eating disorders and obesity. The cross-coupling reaction yielded high selectivity and efficiency within minutes .

Development of Novel Catalytic Methods

Research into catalytic asymmetric C-C bond formation using this compound revealed its potential in regioselective alkylation reactions. The optimization studies indicated that using copper catalysis improved yields significantly compared to traditional methods .

Mecanismo De Acción

The mechanism of action of 2-Thienyllithium involves its strong nucleophilicity and basicity. It readily donates electrons to electrophiles, facilitating nucleophilic substitution and addition reactions. The lithium ion can also coordinate with ligands, forming chelated complexes that influence the reactivity and selectivity of the compound .

Comparación Con Compuestos Similares

2-Thienyllithium is similar to other organolithium compounds such as phenyllithium and 2-thienylmagnesium bromide. it is unique in its ability to form chelated complexes and its strong nucleophilicity . Similar compounds include:

Phenyllithium: Used in similar nucleophilic substitution reactions but lacks the thiophene ring.

2-Thienylmagnesium Bromide: Another organometallic reagent with similar reactivity but different coordination properties.

Actividad Biológica

2-Thienyllithium, a lithium organothiophene compound, has garnered attention in organic synthesis due to its unique reactivity and potential applications in various fields, including pharmaceuticals and materials science. This article delves into the biological activity of this compound, exploring its chemical properties, reactivity with electrophiles, and implications for drug development.

This compound (CHLiS) is characterized by its thienyl group, which contributes to its nucleophilic properties. The compound is typically prepared through the lithiation of thiophene derivatives. Its structure allows it to participate in various organic reactions, particularly in forming new carbon-carbon bonds.

Reactivity and Mechanisms

This compound exhibits significant reactivity with a variety of electrophiles, facilitating the synthesis of complex organic molecules. Notably, it can act as a nucleophile, attacking positively charged centers on aromatic rings. This property enables the introduction of functional groups such as aldehydes, ketones, and esters into aromatic systems.

Table 1: Reactivity of this compound with Electrophiles

| Electrophile | Reaction Conditions | Product Yield (%) | Notes |

|---|---|---|---|

| 3-thio phenecarboxaldehyde | THF, -78°C | 63 | Forms 3-bromo-2,3-dithienylcarbinol |

| Aryl bromides | Solvent-free, RT | >95 | High selectivity and yield |

| Aryl chlorides | Solvent-free, RT | Excellent | Avoids halogen/lithium exchange |

Biological Applications

The versatility of this compound extends to its applications in drug discovery and material science. Its ability to form complex structures makes it a valuable intermediate in synthesizing biologically active compounds. For instance, it has been employed in the synthesis of ligands for melanin-concentrating hormone receptors, which are implicated in treating obesity and depression .

Case Studies

- Synthesis of Melanin Concentrating Hormone Receptor Ligands :

- Formation of Biologically Active Thiophene Derivatives :

Propiedades

IUPAC Name |

lithium;2H-thiophen-2-ide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3S.Li/c1-2-4-5-3-1;/h1-3H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNHOZPMHMQQMNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CS[C-]=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3LiS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60950532 | |

| Record name | Lithium thiophen-2-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60950532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2786-07-4 | |

| Record name | 2-Thienyllithium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002786074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium thiophen-2-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60950532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-thienyllithium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.640 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-thienyllithium?

A1: While a specific molecular weight isn't provided in the research, the molecular formula of this compound is C4H3LiS.

Q2: How is this compound characterized spectroscopically?

A2: this compound and its derivatives are commonly characterized using various NMR techniques, including 6Li, 7Li, 13C, and 31P NMR spectroscopy [, , ]. These techniques provide valuable insights into the compound's structure, aggregation state, and interactions with other molecules in solution.

Q3: What is the primary mode of action of this compound in organic synthesis?

A3: this compound acts as a nucleophile, readily attacking electrophilic centers in various organic molecules. This property makes it valuable for forming carbon-carbon bonds, a fundamental process in organic synthesis [, , , , , , , , , , , ].

Q4: Can you give examples of reactions where this compound is employed for carbon-carbon bond formation?

A4: this compound reacts with various electrophiles, including:

- Carbonyl compounds: It adds to aldehydes [] and ketones [], yielding secondary and tertiary alcohols, respectively.

- Carboxylic acid derivatives: It reacts with acid chlorides to form ketones [].

- Halogenated compounds: It undergoes halogen-metal exchange with compounds like tetrachlorothiophene, forming trichloro-2-thienyllithium, a precursor for other thiophene derivatives [].

Q5: How does the aggregation state of this compound affect its reactivity?

A5: this compound exists in various aggregated forms, such as dimers and tetramers, influenced by factors like solvent and temperature [, , ]. The aggregation state significantly impacts its reactivity, with less aggregated forms generally exhibiting higher reactivity.

Q6: How can the aggregation state of this compound be controlled?

A6: Adding donor bases like tetrahydrofuran (THF), 1,2-dimethoxyethane (DME), N,N,N',N'-tetramethylethylene-1,2-diamine (TMEDA), or N,N,N',N\",N\"-pentamethyldiethylenetriamine (PMDETA) can reduce the aggregation of this compound []. These donor bases coordinate to the lithium atom, breaking up the aggregates and increasing the reagent's reactivity.

Q7: What is a notable application of this compound in materials science?

A7: this compound serves as a key building block for synthesizing polythiophenes [], a class of conducting polymers with diverse applications in organic electronics and optoelectronics.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.